molecular formula C28H38N6O7 B12370893 cBu-Cit-OH

cBu-Cit-OH

Cat. No.: B12370893
M. Wt: 570.6 g/mol
InChI Key: HLAKJCQSHGCDPL-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cBu-Cit-OH involves the formation of a cyclobutane ring and the subsequent attachment of citrulline and para-aminobenzoic acid (PAB). The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: cBu-Cit-OH primarily undergoes cleavage reactions, particularly in the presence of proteases such as cathepsin B. This cleavage releases the cytotoxic payload from the ADC, enabling targeted drug delivery .

Common Reagents and Conditions: The cleavage reactions typically occur under physiological conditions, with the presence of specific proteases being the key factor. The reaction conditions are optimized to ensure selective cleavage in the tumor microenvironment .

Major Products Formed: The major product formed from the cleavage of this compound is the active cytotoxic drug, which is released at the target site to exert its therapeutic effects .

Mechanism of Action

The mechanism of action of cBu-Cit-OH involves its cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects on the cancer cells. The molecular targets and pathways involved include the binding of the ADC to specific antigens on the cancer cell surface, followed by internalization and cleavage of the linker to release the drug .

Comparison with Similar Compounds

  • Valine-citrulline (Val-Cit) linker
  • Glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly) linker
  • Disulfide linkers

Comparison: Compared to other linkers such as Valine-citrulline and Glycine-glycine-phenylalanine-glycine, cBu-Cit-OH exhibits enhanced protease specificity, particularly for cathepsin B. This specificity results in more efficient and selective drug release in the tumor microenvironment . Additionally, this compound demonstrates greater stability in the bloodstream, reducing off-target toxicity and improving the therapeutic window of the ADC .

Biological Activity

cBu-Cit-OH, or cyclobutane-1,1-dicarboxamide-citrulline, is a novel linker used in antibody-drug conjugates (ADCs) that has garnered attention for its unique properties and biological activity. This article explores the biological mechanisms, efficacy, and comparative studies related to this compound, particularly focusing on its role in cancer therapeutics.

Overview of this compound

This compound is designed to enhance the delivery of cytotoxic agents specifically to cancer cells while minimizing off-target effects. The compound functions primarily through the selective cleavage by cathepsin B, an enzyme often overexpressed in various tumor types. This specificity is crucial for the effectiveness of ADCs as it ensures that the cytotoxic payload is released primarily within the tumor microenvironment.

The biological activity of this compound can be summarized as follows:

  • Selective Cleavage : this compound linkers are predominantly cleaved by cathepsin B, leading to a controlled release of the attached cytotoxic drug. Studies show that cBu-Cit linkers demonstrate over 75% inhibition of drug release when exposed to cathepsin B inhibitors, while traditional Val-Cit linkers show less than 15% inhibition under similar conditions .
  • Hydrogen Bonding : The structural features of cBu allow for multiple hydrogen bonding interactions with cathepsin B, enhancing binding affinity and cleavage efficiency. This structural advantage contributes to its effectiveness compared to other linkers .

Comparative Efficacy

In vitro studies have demonstrated that ADCs utilizing cBu-Cit linkers exhibit superior tumor inhibitory effects compared to those with Val-Cit linkers. Specifically:

  • Tumor Inhibition : ADCs with cBu-Cit linkers showed greater antiproliferative effects in various cancer cell lines, achieving significant tumor suppression at doses as low as 3 mg/kg .
  • Stability and Performance : The stability of cBu-Cit linkers in biological systems has been confirmed through pharmacokinetic studies, which indicate comparable or improved stability in mouse models compared to Val-Cit linkers .

Data Table: Comparative Analysis of Linker Performance

Linker TypeCathepsin B Cleavage InhibitionTumor Suppression EfficacyStability in Mouse Plasma
cBu-Cit>75%HighHigh
Val-Cit<15%ModerateModerate

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound in ADC formulations:

  • Dorywalska et al. (2016) : This study highlighted the instability of Val-containing peptide linkers in plasma and underscored the advantages of using cBu-based linkers for improved stability and efficacy in ADCs .
  • Caculitan et al. (2017) : The research demonstrated that ADCs containing cBu-Cit linkers exhibited significantly enhanced tumor inhibitory effects compared to those with Val-Cit linkers, establishing a clear advantage for cBu technology in cancer therapy .
  • Recent Advances (2023) : A comprehensive review indicated that ADCs employing cBu-Cit linkers not only maintain high specificity for cathepsin B but also achieve effective drug release mechanisms that are pivotal for therapeutic success against various malignancies .

Properties

Molecular Formula

C28H38N6O7

Molecular Weight

570.6 g/mol

IUPAC Name

1-N'-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide

InChI

InChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1

InChI Key

HLAKJCQSHGCDPL-NRFANRHFSA-N

Isomeric SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO

Canonical SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.